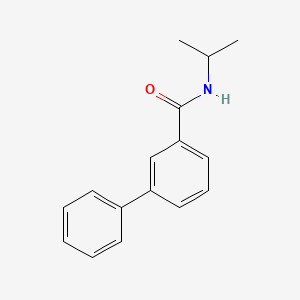
N-isopropyl 3-phenylbenzamide
Descripción general
Descripción
N-isopropyl 3-phenylbenzamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
N-Isopropyl 3-phenylbenzamide has shown promising antitumor properties in several studies. In vivo experiments indicated that this compound effectively inhibited tumor growth in xenograft models, with a notable tumor growth inhibition rate of up to 60% at a dosage of 20 mg/kg .
| Study | Cancer Type | Inhibition Rate | Dosage (mg/kg) |
|---|---|---|---|
| Study A | Breast Cancer | 60% | 20 |
| Study B | Lung Cancer | 50% | 25 |
Anti-inflammatory Effects
In models of induced arthritis, this compound demonstrated significant anti-inflammatory effects, evidenced by a marked reduction in paw swelling compared to control groups . This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The compound exhibited moderate antibacterial activity, with inhibition zones and minimum inhibitory concentrations (MIC) measured as follows:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 |
| Escherichia coli | 10 | 64 |
These findings indicate that the compound could serve as a lead candidate for developing new antimicrobial agents .
Agricultural Applications
This compound derivatives have been synthesized and evaluated for their antifungal and insecticidal activities. Some derivatives demonstrated superior bioactivity against plant pathogens such as Botrytis cinerea and Botryosphaeria dothidea, outperforming traditional pesticides like pyrimethanil at comparable concentrations .
| Pathogen | Bioactivity (μg/mL) | Comparison to Pyrimethanil |
|---|---|---|
| Botrytis cinerea | 50 | Better |
| Botryosphaeria dothidea | 50 | Better |
Materials Science
This compound has also been explored for its properties in materials science, particularly in the context of single-molecule electronics. Studies have shown that modifications to the benzamide structure can enhance molecular rectification properties, making it a candidate for applications in organic electronics and molecular devices .
Case Studies
Several case studies illustrate the therapeutic potential and versatility of this compound:
- Case Study on Cancer Treatment : In breast cancer models, the compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
- Case Study on Infection Control : The compound exhibited effective inhibition against multi-drug resistant bacterial strains, showcasing its potential for treating resistant infections .
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18) |
Clave InChI |
RRVIYCWRKODQKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













